3-间甲苯磺酰-1H-1,2,4-三唑

描述

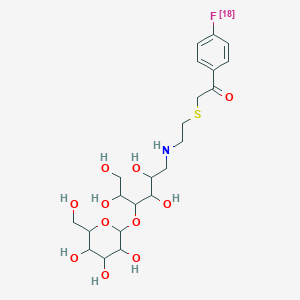

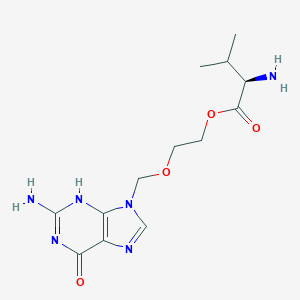

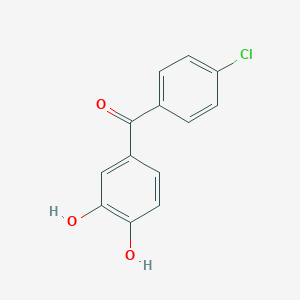

3-Mesitylsulfonyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields of chemistry. The mesitylsulfonyl group attached to the triazole ring is likely to influence its physical and chemical properties, as well as its potential for supramolecular interactions and applications in materials science.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be complex, involving multiple steps and various reagents. The paper titled "Metal-Free Synthesis of Functional 1-Substituted-1,2,3-Triazoles from Ethenesulfonyl Fluoride and Organic Azides" describes a metal-free synthesis method for 1-substituted-1,2,3-triazoles, which could potentially be adapted for the synthesis of 3-Mesitylsulfonyl-1H-1,2,4-triazole. This method uses ethenesulfonyl fluoride (ESF) and organic azides to produce triazoles under controlled acidic conditions, which may be relevant for the synthesis of the mesitylsulfonyl derivative.

Molecular Structure Analysis

The crystal structure of a closely related compound, 1-(mesityl-2-sulphonyl)-3-nitro-1,2,4-triazole, has been determined, as reported in the paper "Crystal structure of 1-(mesityl-2-sulphonyl)-3-nitro-1,2,4-triazole" . This study provides insights into the molecular geometry and arrangement of atoms within the crystal lattice, which can be crucial for understanding the reactivity and interactions of the molecule.

Chemical Reactions Analysis

1,2,4-triazoles are known for their participation in various chemical reactions, including click chemistry, which is a powerful tool for creating new molecular architectures. The paper "Beyond click chemistry - supramolecular interactions of 1,2,3-triazoles" discusses the diverse supramolecular interactions of triazoles, which could be relevant for understanding the reactivity of 3-Mesitylsulfonyl-1H-1,2,4-triazole. These interactions include hydrogen and halogen bonding, coordination chemistry, and the formation of bimetallic complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles are influenced by their molecular structure and substituents. The presence of the mesitylsulfonyl group in 3-Mesitylsulfonyl-1H-1,2,4-triazole is likely to affect its solubility, stability, and reactivity. The paper "The impact of 1,2,3-triazoles in the design of functional coatings" highlights the importance of triazole rings in material science, suggesting that the mesitylsulfonyl derivative could have potential applications in the development of functional coatings due to its antimicrobial and antifouling properties.

科学研究应用

结构分析和应用

- 除草剂应用: 化合物N,N-二乙基-3-间甲苯磺酰-1H-1,2,4-三唑-1-甲酰胺,是3-间甲苯磺酰-1H-1,2,4-三唑的衍生物,以其作为三唑类除草剂而闻名。其结构分析显示三唑和苯环平面之间存在显著的二面角,这可能有助于其除草性能 (Kang et al., 2015)。

三唑衍生物和生物活性

- 三唑的生物活性: 包括与3-间甲苯磺酰-1H-1,2,4-三唑相关的三唑衍生物在内,具有广泛的生物活性。这些活性包括在抗炎、抗微生物、抗肿瘤和抗病毒治疗中的潜在应用。对这些衍生物的研究强调了对可持续合成方法的需求,以及对新兴疾病和耐药细菌的新型原型的探索 (Ferreira et al., 2013)。

超分子和配位化学

- 超分子应用: 1H-1,2,3-三唑及其衍生物易于获取且具有多样的超分子相互作用,使它们在超分子和配位化学中具有高度适用性。这些化合物可以通过氢键和卤素键相互作用,其富含氮的结构允许阴离子的络合,这在各种应用中可能很有用,如阴离子识别、催化和光化学 (Schulze & Schubert, 2014)。

材料科学和光谱学

- 材料科学应用: 与3-间甲苯磺酰-1H-1,2,4-三唑相关的化合物1-(3-甲基-3-间甲苯基)-环丁基-2-(5-吡啶-4-基-2H-[1,2,4]三唑-3-基硫基)-乙酮,在材料科学中显示出潜力。对其分子几何、振动频率和非线性光学性质的研究为基于1,2,4-三唑衍生物的高效材料设计提供了见解 (Inkaya et al., 2013)。

安全和危害

未来方向

The synthesis of 1,2,4-triazole-containing scaffolds, including 3-Mesitylsulfonyl-1H-1,2,4-triazole, continues to be a subject of research. Future directions include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

属性

IUPAC Name |

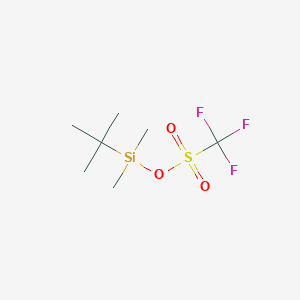

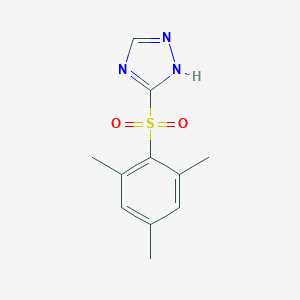

5-(2,4,6-trimethylphenyl)sulfonyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-7-4-8(2)10(9(3)5-7)17(15,16)11-12-6-13-14-11/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGFGTDJASNJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=NC=NN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591198 | |

| Record name | 5-(2,4,6-Trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Mesitylsulfonyl-1H-1,2,4-triazole | |

CAS RN |

149591-20-8 | |

| Record name | 5-(2,4,6-Trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。